molecular formula C7H9N3O B11922119 3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11922119
M. Wt: 151.17 g/mol
InChI Key: KQUKAWHMFGATGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a methyl substituent at the 3-position. This scaffold is synthesized via a one-pot, three-step protocol starting from pyrazole-3-carboxylic acids, involving amide formation, pyrazine ring closure, hydrolysis, and dehydration . The compound has garnered attention in medicinal chemistry due to its structural versatility and biological relevance. For instance, derivatives of this scaffold exhibit potent anticancer activity, particularly against A549 lung cancer cells, by inducing apoptosis or modulating autophagy .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C7H9N3O/c1-5-4-9-10-3-2-8-7(11)6(5)10/h4H,2-3H2,1H3,(H,8,11)

InChI Key

KQUKAWHMFGATGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NCCN2N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyrazole with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Structure

The chemical structure of 3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one includes:

  • A pyrazole ring fused with a pyrazine ring.
  • A methyl group at the 3-position.
  • A carbonyl group at the 4-position.

This structural configuration is critical for its biological activity.

Negative Allosteric Modulation

This compound has been identified as a negative allosteric modulator of mGluR2 and mGluR3 receptors. These receptors are crucial for cognitive and mood-related functions in the central nervous system.

Cognitive Enhancement

In vivo studies have demonstrated that administration of this compound significantly improves cognitive performance in rodent models. These findings indicate its potential use in treating cognitive deficits associated with psychiatric disorders .

Treatment of Mood Disorders

Research indicates that this compound may also play a role in alleviating symptoms associated with mood disorders. By modulating glutamatergic signaling through mGluR2 inhibition, it may help restore balance in neurotransmitter systems disrupted in conditions like depression .

Comparative Analysis of Derivatives

The following table summarizes some derivatives of this compound along with their unique features:

Compound NameStructureUnique Features
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneStructureLacks methyl group; serves as a baseline for comparison
3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneStructureContains iodine; may influence receptor binding affinity
7-Methyl-3-(3-pyrazin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4-oneStructureAdditional pyrazine substitution; alters biological activity profile

Mechanism of Action

The mechanism by which 3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Anticancer Activity

  • 3-Methyl derivative : Inhibits A549 cell growth via autophagy modulation, with compound 3o (4-chlorophenyl-substituted) showing superior efficacy (IC₅₀ = 8.2 μM) .
  • 5-Alkyl-2-ferrocenyl derivatives : Induce apoptosis in A549 cells by stimulating reactive oxygen species (ROS) formation, with IC₅₀ values ranging from 10–20 μM .

Prodrug Potential and Stability

  • 2-Nitro derivatives: Cyclize to form dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones under basic conditions. These cyclic compounds exist in equilibrium with acyclic β-amidomethyl vinyl sulfones, which covalently inhibit viral proteases.

Structure-Activity Relationships (SAR)

  • Substituent Position :
    • 2-Position : Electron-withdrawing groups (e.g., nitro) enhance antiviral activity but reduce metabolic stability .
    • 5-Position : Alkyl or benzyl groups improve anticancer activity by enhancing lipophilicity and membrane penetration .
    • 3-Position : Methyl substitution optimizes autophagy modulation but may limit prodrug conversion .

Table 2: Key SAR Insights

Position Optimal Substituent Effect on Activity
2 Ferrocenyl, nitro Enhances apoptosis/antiviral activity
3 Methyl Modulates autophagy; limits prodrug use
5 Alkyl, benzyl Improves anticancer potency
6 Isopropyl Intermediate for further modifications

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?

Answer: The synthesis typically involves microwave-assisted reactions or cyclization of β-amidomethyl vinyl sulfone precursors. For example:

  • Microwave-assisted synthesis : Reacting pyrazole-carboxamide derivatives with sodium carbonate in a 1,4-dioxane/water mixture under microwave irradiation yields the target compound with high efficiency and reduced reaction time .
  • Cyclization control : Intramolecular cyclization of β-amidomethyl vinyl sulfones must be carefully controlled using optimized reaction conditions (e.g., pH, temperature) to avoid inactive dihydropyrazolo-pyrazinone byproducts .
  • Functionalization : Position 7 can be modified via condensation with phenylhydrazine in methanol at 60°C to introduce hydrazone groups, confirmed by HRMS and elemental analysis .

Q. How is the antiproliferative activity of this compound evaluated in cancer cell lines?

Answer:

  • Cell lines : A549 (lung adenocarcinoma) and H322 (non-small cell lung cancer) are standard models .
  • Assays :
    • MTT assay : Measures cell viability after 48–72 hours of treatment .
    • Apoptosis detection : Caspase-3/7 activation via HTS screening or Annexin V/PI staining .
    • Autophagy modulation : Western blot analysis of LC3-II/Beclin-1 levels and lysosomal inhibition (e.g., chloroquine) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s pro-apoptotic effects in lung cancer cells?

Answer:

  • ROS induction : The compound elevates intracellular reactive oxygen species (ROS), triggering mitochondrial apoptosis via cytochrome c release and caspase-9 activation .
  • Integrin β4 regulation : Upregulation of integrin β4 enhances pro-apoptotic signaling by modulating FAK/PI3K pathways .
  • p53 network : Post-translational modifications of p53 (e.g., phosphorylation at Ser15) activate downstream targets like Bax and PUMA .

Q. How can structural modifications optimize selectivity for mGluR2 negative allosteric modulation?

Answer:

  • SAR studies : Systematic substitution at positions 3, 5, and 7 improves potency and selectivity. For example:
    • Position 3 : Bulky groups (e.g., trifluoromethyl) enhance mGluR2 binding by occupying hydrophobic pockets .
    • Position 7 : Sulfonylmethyl groups improve metabolic stability and blood-brain barrier penetration .
  • In vivo validation : Pharmacokinetic-pharmacodynamic (PK-PD) models in rodents (e.g., V-maze tests) confirm dose-dependent receptor occupancy and cognitive enhancement at ≥0.32 mg/kg .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

Answer:

  • Cyclization byproducts : HPLC-MS monitors reaction progress to ensure exclusive synthesis of the acyclic vinyl sulfone intermediate. Purity >99% is achieved via column chromatography (EtOAc/hexanes gradient) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., triclinic P1 space group) resolves dihedral angles and confirms stereochemistry .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) assess hydrolytic susceptibility of the lactam ring .

Q. How do contradictory findings on autophagy modulation inform experimental design?

Answer:

  • Dual roles of autophagy : The compound induces autophagosome formation (LC3-II accumulation) but blocks lysosomal degradation, leading to cytotoxic stress. This paradox requires:
    • Time-course assays : Autophagy flux is monitored at multiple timepoints (e.g., 6–24 hours) using lysosomal inhibitors .
    • Combination therapies : Synergy with 5-fluorouracil is tested to determine if autophagy inhibition enhances apoptosis .

Q. What in vivo models validate the compound’s antitumor efficacy?

Answer:

  • Xenograft models : Nude mice implanted with A549 cells are treated orally (10–20 mg/kg/day) for 4 weeks. Tumor volume reduction correlates with:
    • Biomarkers : Increased cleaved caspase-3 and decreased Ki-67 in excised tumors .
    • ROS detection : DHE staining confirms ROS elevation in tumor tissues .

Q. How is the compound’s potential as a covalent inhibitor of viral proteases explored?

Answer:

  • Chikungunya nsP2 protease inhibition :
    • Enzyme assays : FRET-based assays measure IC50 values using fluorogenic substrates (e.g., Dabcyl-KTSAVLQ-EDANS) .
    • Covalent binding : LC-MS/MS identifies adduct formation at the catalytic cysteine residue .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.